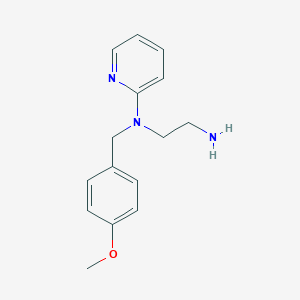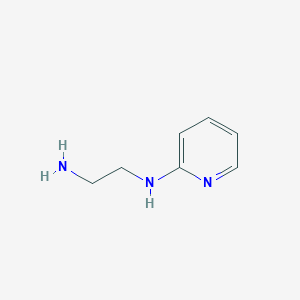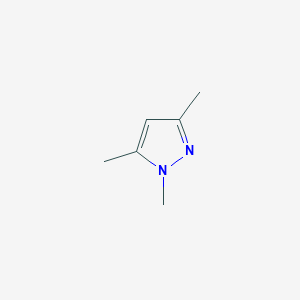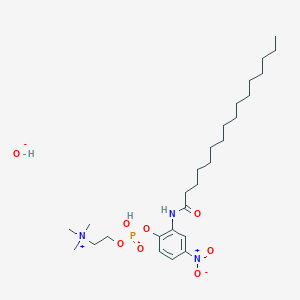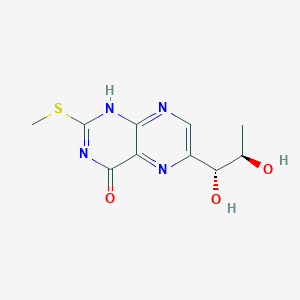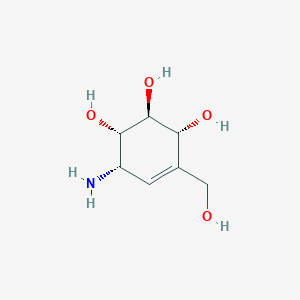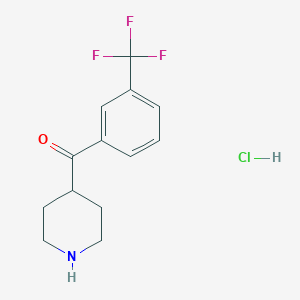
4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride
Overview
Description
4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride is a chemical compound with the molecular formula C13H15ClF3NO. It is known for its applications in various fields of scientific research, particularly in chemistry and biology. The compound is characterized by the presence of a trifluoromethyl group attached to a benzoyl moiety, which is further linked to a piperidine ring. This unique structure imparts specific chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-trifluoromethylbenzoyl chloride and piperidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent like dichloromethane or toluene. The reaction mixture is maintained at a specific temperature, usually around room temperature to 50°C.
Reaction Mechanism: The 3-trifluoromethylbenzoyl chloride reacts with piperidine in the presence of a base, such as triethylamine, to form the desired product. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the carbonyl carbon of the benzoyl chloride, leading to the formation of 4-(3-Trifluoromethylbenzoyl)piperidine.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound in its hydrochloride salt form.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and purity.
Chemical Reactions Analysis
4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the trifluoromethyl group or the piperidine ring can be substituted with other functional groups using appropriate reagents and conditions.
Hydrolysis: Hydrolysis of the compound can be achieved using acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and water, as well as catalysts and bases like sodium hydroxide and hydrochloric acid. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is used to study the effects of trifluoromethyl-substituted compounds on biological systems. It can be used in the development of new pharmaceuticals and agrochemicals.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its unique chemical properties make it a candidate for drug discovery and development.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group imparts lipophilicity to the compound, allowing it to interact with hydrophobic regions of proteins and enzymes. The piperidine ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride can be compared with other similar compounds, such as:
4-(4-Trifluoromethylbenzoyl)piperidine Hydrochloride: This compound has a similar structure but with the trifluoromethyl group attached to the para position of the benzoyl moiety. It may exhibit different reactivity and properties due to the positional isomerism.
4-(3-Trifluoromethylphenyl)piperidine Hydrochloride: This compound lacks the carbonyl group present in this compound. The absence of the carbonyl group can significantly alter its chemical properties and reactivity.
4-(3-Trifluoromethylbenzoyl)morpholine Hydrochloride: In this compound, the piperidine ring is replaced with a morpholine ring. The presence of the oxygen atom in the morpholine ring can influence its chemical behavior and interactions.
The uniqueness of this compound lies in its specific combination of the trifluoromethylbenzoyl moiety and the piperidine ring, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
piperidin-4-yl-[3-(trifluoromethyl)phenyl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO.ClH/c14-13(15,16)11-3-1-2-10(8-11)12(18)9-4-6-17-7-5-9;/h1-3,8-9,17H,4-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVVRWPFYGBBSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC(=CC=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10612355 | |
| Record name | (Piperidin-4-yl)[3-(trifluoromethyl)phenyl]methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10612355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64670-97-9 | |
| Record name | Methanone, 4-piperidinyl[3-(trifluoromethyl)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64670-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Piperidin-4-yl)[3-(trifluoromethyl)phenyl]methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10612355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


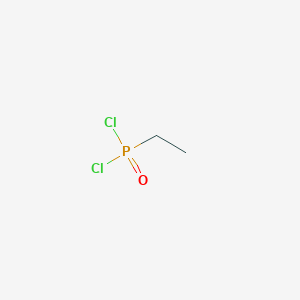
![5,6-Dinitro-1H-benzo[d]imidazole](/img/structure/B15558.png)


